molecular formula C11H9FN2O2 B3103449 1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-43-8

1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3103449
CAS No.: 1439902-43-8
M. Wt: 220.2 g/mol
InChI Key: LHBHHLULXQCMAL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative characterized by a 4-fluorobenzyl substituent at the N1 position and a carboxylic acid group at the C5 position of the imidazole ring. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the fluorinated benzyl moiety.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHHLULXQCMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188184
Record name 1H-Imidazole-5-carboxylic acid, 1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-43-8
Record name 1H-Imidazole-5-carboxylic acid, 1-[(4-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the imidazole derivative.

    Carboxylation: The final step involves the carboxylation of the imidazole derivative to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The fluorobenzyl group can enhance binding affinity to target proteins, while the imidazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in binding to active sites of enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Imidazole-5-carboxylic Acid Derivatives

Compound Name Substituent at N1 C5 Group Additional Substituents Evidence ID
1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid 4-Fluorobenzyl Carboxylic acid None
1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid 4-Fluorophenyl Carboxylic acid None
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Chlorobenzyl None 2-(4-Chlorophenyl), benzimidazole core
CV-11974 (Angiotensin II antagonist) Biphenylmethyl Carboxylic acid Ethoxy, tetrazole
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid Trifluoroethyl Carboxylic acid None

Key Observations :

  • The carboxylic acid group at C5 enables hydrogen bonding, critical for receptor interactions (e.g., CV-11974’s angiotensin II receptor binding ).
  • Halogenated benzyl groups (e.g., 4-chlorobenzyl in ) may increase metabolic stability but reduce solubility compared to non-halogenated analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP (Predicted) Evidence ID
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid >300 Low in water ~2.1
1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid Not reported Moderate (ethanol) ~1.8
CV-11974 Not reported Low (lipophilic) ~3.5
1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid (Isomer) Not reported Moderate ~2.3

Key Observations :

  • Imidazole-5-carboxylic acid derivatives with hydroxyphenyl substituents (e.g., compounds in ) exhibit extremely high melting points (>300°C), likely due to strong intermolecular hydrogen bonding.
  • The methylthio group in compound 9 slightly increases lipophilicity (LogP ~1.8) compared to the target compound, which is predicted to have a LogP of ~2.3.
  • The carboxylic acid group generally reduces LogP but enhances aqueous solubility at physiological pH.

Key Observations :

  • The 4-fluorobenzyl group in the target compound may enhance receptor affinity in cardiovascular therapies, as seen in CV-11974’s potent angiotensin II antagonism (ID50 = 0.033 mg/kg) .
  • Antimicrobial activity in analogs like compound 9 suggests that fluorinated imidazoles with electron-withdrawing groups (e.g., -F, -COOH) could disrupt microbial enzymes or membranes.
  • Carbamoyl derivatives demonstrate that modifications at C4 can broaden therapeutic applications to include antifungal and antioxidant effects.

Challenges :

  • Steric hindrance from the 4-fluorobenzyl group may reduce reaction yields compared to smaller substituents (e.g., methyl ).
  • Acid-sensitive functional groups require mild deprotection conditions.

Biological Activity

1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a compound characterized by its imidazole core and a fluorobenzyl substituent. With a molecular formula of C11H10FN2O2 and a molecular weight of approximately 220.20 g/mol, this compound has drawn attention in pharmaceutical research due to its potential biological activity linked to its structural features. The presence of the fluorine atom is believed to enhance both the biological activity and lipophilicity of the compound.

Chemical Structure and Properties

The compound features:

  • Imidazole Ring : Known for its role in various biological systems, particularly in amino acids like histidine.
  • Carboxylic Acid Group : This functional group is crucial for biochemical reactions and interactions.
  • Fluorobenzyl Substituent : The para-positioned fluorine atom may influence pharmacokinetic properties and biological interactions.

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

  • Antiviral Activity : Certain derivatives have shown significant inhibition rates against HIV-1 integrase, with some compounds exceeding 50% inhibition in biological assays .
  • Antimicrobial Properties : The imidazole framework is often associated with antimicrobial effects, making derivatives like this compound candidates for further investigation in treating infections.

Case Studies

  • HIV-1 Integrase Inhibition : A study evaluated various imidazole derivatives for their ability to disrupt the interaction between HIV-1 integrase (IN) and LEDGF/p75. The results indicated that several compounds exhibited over 50% inhibition, with structural similarities to this compound being noted as potentially significant .
  • In Vivo Efficacy : In animal models, compounds related to this structure were tested for their efficacy against Trypanosoma species. Some derivatives demonstrated substantial curative efficacy, suggesting that modifications to the imidazole structure can lead to enhanced therapeutic profiles .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acidC11H9FN2O2Different position of fluorineModerate antiviral activity
1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acidC11H9ClN2O2Chlorine instead of fluorinePotentially different biological activity
2-Methyl-1H-imidazole-5-carboxylic acidC6H6N2O2Lacks benzyl groupRetains carboxylic functionality but simpler structure

Future Directions

Further research is required to elucidate the specific biological mechanisms and pathways through which this compound exerts its effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for understanding its full potential in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid
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1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid

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